molecular formula C20H26O5 B14592779 Diethyl 3,3'-(1-oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoate CAS No. 61555-21-3

Diethyl 3,3'-(1-oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoate

Cat. No.: B14592779
CAS No.: 61555-21-3
M. Wt: 346.4 g/mol
InChI Key: VUXNFVWPIZZWDY-UHFFFAOYSA-N
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Description

Diethyl 3,3’-(1-oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoate is an organic compound with a complex structure It is derived from 1-oxo-1,2,3,4-tetrahydronaphthalene, a partially hydrogenated derivative of naphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,3’-(1-oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoate typically involves the reaction of α-tetralone with diethyl malonate under basic conditions. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the desired product. The reaction conditions often include the use of a strong base such as sodium ethoxide in an anhydrous solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as column chromatography may also be employed to achieve high-quality output .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-(1-oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Diethyl 3,3’-(1-oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 3,3’-(1-oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    Tetralin: A partially hydrogenated derivative of naphthalene with similar structural features.

    Diethyl 1,3-acetonedicarboxylate: Another ester with comparable reactivity and applications.

    1,1-Diethyl-1,2,3,4-tetrahydronaphthalene: A related compound with similar chemical properties.

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Properties

CAS No.

61555-21-3

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

ethyl 3-[2-(3-ethoxy-3-oxopropyl)-1-oxo-3,4-dihydronaphthalen-2-yl]propanoate

InChI

InChI=1S/C20H26O5/c1-3-24-17(21)10-13-20(14-11-18(22)25-4-2)12-9-15-7-5-6-8-16(15)19(20)23/h5-8H,3-4,9-14H2,1-2H3

InChI Key

VUXNFVWPIZZWDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1(CCC2=CC=CC=C2C1=O)CCC(=O)OCC

Origin of Product

United States

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